molecular formula C29H22ClN3O4 B11215001 (2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-[(4-phenoxyphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide

(2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-[(4-phenoxyphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide

Cat. No.: B11215001
M. Wt: 512.0 g/mol
InChI Key: XCPUBPSZAUNDIQ-UHFFFAOYSA-N
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Description

(2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-[(4-phenoxyphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-[(4-phenoxyphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrano[2,3-c]pyridine core, followed by the introduction of the chlorophenyl and phenoxyphenyl groups. The hydroxymethyl and carboxamide functionalities are then added through subsequent reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-[(4-phenoxyphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, (2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-[(4-phenoxyphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics, such as enhanced stability or reactivity, to the materials.

Mechanism of Action

The mechanism of action of (2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-[(4-phenoxyphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, leading to its biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide
  • (2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-[(4-methoxyphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide
  • (2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-[(4-ethoxyphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide

Uniqueness

The uniqueness of (2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-[(4-phenoxyphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide lies in its combination of functional groups and structural features. The presence of the phenoxyphenyl group, in particular, may impart unique properties, such as enhanced binding affinity or selectivity for specific targets, compared to similar compounds.

Properties

Molecular Formula

C29H22ClN3O4

Molecular Weight

512.0 g/mol

IUPAC Name

N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-(4-phenoxyphenyl)iminopyrano[2,3-c]pyridine-3-carboxamide

InChI

InChI=1S/C29H22ClN3O4/c1-18-27-23(19(17-34)16-31-18)15-24(28(35)33-26-10-6-5-9-25(26)30)29(37-27)32-20-11-13-22(14-12-20)36-21-7-3-2-4-8-21/h2-16,34H,17H2,1H3,(H,33,35)

InChI Key

XCPUBPSZAUNDIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C2=C1OC(=NC3=CC=C(C=C3)OC4=CC=CC=C4)C(=C2)C(=O)NC5=CC=CC=C5Cl)CO

Origin of Product

United States

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